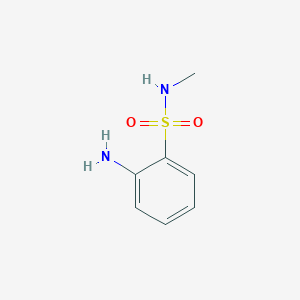

2-amino-N-methylbenzenesulfonamide

Overview

Description

DPC 961 is a chemical compound that has been developed as a reverse transcriptase inhibitor, primarily for the treatment of HIV infections . It is classified under the Biopharmaceutics Classification System as a compound with high permeability but low aqueous solubility . This compound has been studied extensively for its potential in antiviral therapies.

Mechanism of Action

Target of Action

2-Amino-N-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their antimicrobial activities . They have been found to exhibit significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of this compound are likely to be bacterial cells, particularly these species.

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of folic acid, a crucial component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and reproduction.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis and cell division, this compound effectively inhibits the growth and reproduction of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPC 961 involves several steps:

Condensation: The process begins with the condensation of 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone with trimethylsilyl isocyanate in the presence of dimethylaminopyridine. This reaction forms a quinazoline derivative.

Desilylation: The quinazoline derivative is then desilylated using tetrabutylammonium fluoride.

Dehydration: The tertiary alcohol in the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene, forming an imine.

Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate, yielding a racemic adduct.

Isolation: The desired enantiomer is isolated using chiral high-performance liquid chromatography.

Industrial Production Methods

In industrial settings, the production of DPC 961 involves crystallization from toluene/heptane, followed by recrystallization from methanol. The compound exists in multiple solvated forms, with the anhydrous form being the most stable .

Chemical Reactions Analysis

Types of Reactions

DPC 961 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions, such as those involving lithium aluminum hydride, can convert DPC 961 into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial Activity

2-Amino-N-methylbenzenesulfonamide has been extensively studied for its antibacterial properties. The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, allowing it to inhibit bacterial growth effectively. It has shown significant activity against various pathogens, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Research indicates that derivatives of this compound can also exhibit anti-inflammatory properties, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in bacterial folate metabolism. Studies have utilized molecular docking techniques to evaluate binding affinities with target enzymes, providing insights into its mechanism of action as a lead compound for drug development.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antibacterial Evaluation | Compounds synthesized from this compound exhibited significant antibacterial activity against S. aureus and E. coli. |

| Enzyme Interaction Studies | The compound's binding affinity with enzymes involved in bacterial folate metabolism was assessed using molecular docking, indicating potential for drug development. |

| Anti-tumor Activity | In vitro studies demonstrated that derivatives could inhibit the growth of cancer cell lines, suggesting anticancer properties through kinase inhibition. |

Comparison with Similar Compounds

Similar Compounds

DPC 083: Another reverse transcriptase inhibitor with similar properties.

Efavirenz: A well-known reverse transcriptase inhibitor used in HIV treatment.

Nevirapine: Another compound in the same class, used for similar therapeutic purposes.

Uniqueness

DPC 961 is unique due to its high permeability and low aqueous solubility, which affect its bioavailability and dissolution behavior. Its ability to exist in multiple solvated forms also distinguishes it from other similar compounds .

Biological Activity

2-Amino-N-methylbenzenesulfonamide, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- Functional Groups : Contains an amino group and a methyl group attached to the nitrogen atom, contributing to its unique reactivity and biological activity.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains by inhibiting folic acid synthesis, a mechanism common among sulfonamides .

- Anticancer Properties : Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer applications .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is associated with cancer progression .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : By mimicking para-aminobenzoic acid (PABA), it competes with bacterial enzymes necessary for folate synthesis, leading to bacterial growth inhibition.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by inhibiting pathways that promote cell survival and proliferation. For instance, in studies involving MDA-MB-231 breast cancer cells, significant apoptosis induction was observed .

Antimicrobial Activity

A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results underscore the potential of this compound as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells. The following data illustrates the impact on cell viability:

| Treatment (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 0 |

| 10 | 75 | 5 |

| 20 | 50 | 15 |

| 50 | 25 | 40 |

The increase in apoptosis rate correlates with the concentration of the compound, indicating a dose-dependent effect on cancer cell viability .

Properties

IUPAC Name |

2-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZSHJJNNLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360623 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-77-0 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.